molecular formula C11H13NO4 B14609588 (2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid CAS No. 59965-08-1

(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid

Cat. No.: B14609588
CAS No.: 59965-08-1
M. Wt: 223.22 g/mol
InChI Key: AGSYZLDTUFDHFV-QMMMGPOBSA-N
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Description

(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its unique structure, which includes a phenylcarbamoyl group attached to a propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid typically involves the esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol under acidic conditions to form the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic processes using palladium, ruthenium, or iron catalysts. These methods can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Substitution: Varies based on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(phenylcarbamoyl)oxy]propanoate: Similar structure but lacks the 2-methyl group.

    Ethyl 3-[(phenylcarbamoyl)oxy]propanoate: Similar structure but has an ethyl group instead of a methyl group.

    Propyl 3-[(phenylcarbamoyl)oxy]propanoate: Similar structure but has a propyl group instead of a methyl group.

Uniqueness

(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with enzymes and receptors, making it distinct from its analogs .

Properties

CAS No.

59965-08-1

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2S)-2-methyl-3-(phenylcarbamoyloxy)propanoic acid

InChI

InChI=1S/C11H13NO4/c1-8(10(13)14)7-16-11(15)12-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

AGSYZLDTUFDHFV-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](COC(=O)NC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(COC(=O)NC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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